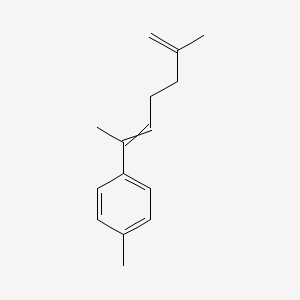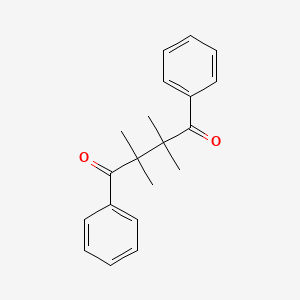
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione is an organic compound with the molecular formula C18H22O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes two phenyl rings and four methyl groups attached to a butane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione typically involves the reaction of acetophenone with isobutyraldehyde under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to form the desired diketone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield the corresponding diol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying diketone reactivity.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione involves its interaction with various molecular targets. The diketone functional groups can form hydrogen bonds with enzymes or other proteins, potentially inhibiting their activity. The phenyl rings may also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound has a similar tetramethyl structure but differs in the position and type of functional groups.
2,2,3,3-Tetramethylbutane: While it shares the tetramethyl structure, it lacks the phenyl rings and diketone functional groups.
Uniqueness
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione is unique due to its combination of phenyl rings and diketone functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
34733-56-7 |
|---|---|
Molekularformel |
C20H22O2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2,2,3,3-tetramethyl-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C20H22O2/c1-19(2,17(21)15-11-7-5-8-12-15)20(3,4)18(22)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI-Schlüssel |
SQLUYFRLFAUJQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1=CC=CC=C1)C(C)(C)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



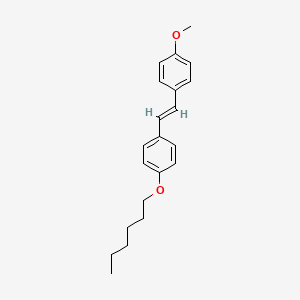
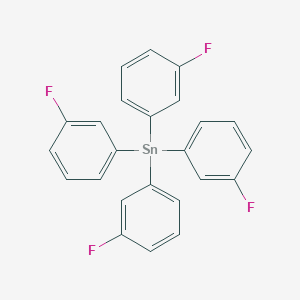

![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)
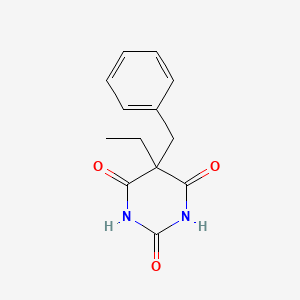
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
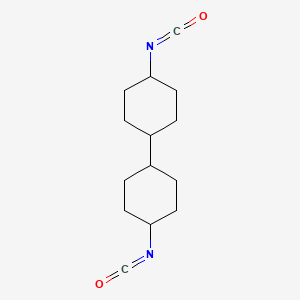
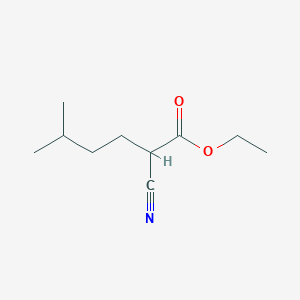
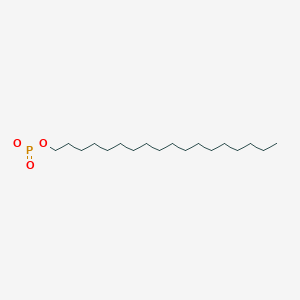
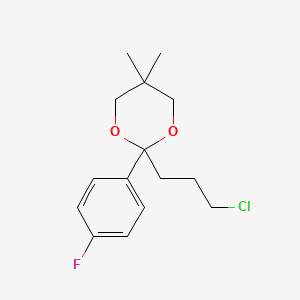
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
